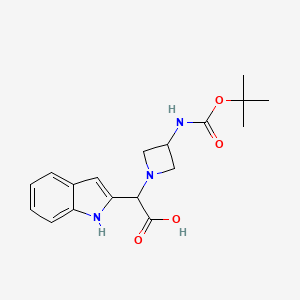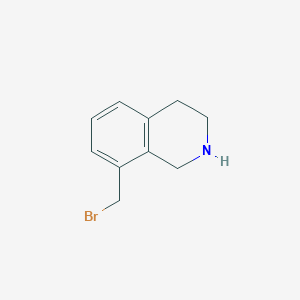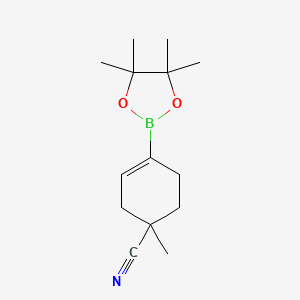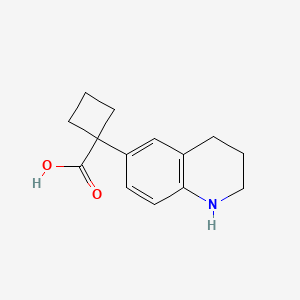![molecular formula C29H37N3O4 B12976633 Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of interest for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole ring. This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Piperidine Ring: The benzimidazole derivative is then reacted with a piperidine derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Esterification: The final step involves esterification to introduce the methyl ester group. This can be done using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are used.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Rigorous quality control measures, including NMR, HPLC, and mass spectrometry, ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the benzimidazole core is known for its antimicrobial and antiparasitic properties. This compound is studied for its potential as an antimicrobial agent, targeting bacterial and fungal infections.
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent. Its structure suggests possible applications in treating diseases such as cancer, due to the benzimidazole ring’s known anticancer activity.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities. The piperidine ring enhances its binding affinity and specificity, making it a potent compound for various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-(2-(4-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate
- Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-ethylpropanoate
Uniqueness
Compared to similar compounds, Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate exhibits unique properties due to the ethoxyethyl group, which enhances its solubility and bioavailability. This makes it a more effective candidate for drug development and other applications.
Propiedades
Fórmula molecular |
C29H37N3O4 |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
methyl 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]acetyl]phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C29H37N3O4/c1-5-36-19-18-32-25-9-7-6-8-24(25)30-27(32)22-14-16-31(17-15-22)20-26(33)21-10-12-23(13-11-21)29(2,3)28(34)35-4/h6-13,22H,5,14-20H2,1-4H3 |
Clave InChI |
DFTYHPVVRFHFBB-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)


![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)







![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
